![molecular formula C10H5ClF3NS B14632156 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline CAS No. 54494-60-9](/img/structure/B14632156.png)
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3NS.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethylsulfanyl reagent under specific conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethylsulfanyl chloride or trifluoromethylsulfanyl bromide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .
科学的研究の応用
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethylsulfanyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
類似化合物との比較
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the sulfanyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, leading to different chemical properties.
4-Chloro-7-(trifluoromethyl)quinoline: Differently substituted quinoline with distinct reactivity.
Uniqueness
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
54494-60-9 |
|---|---|
分子式 |
C10H5ClF3NS |
分子量 |
263.67 g/mol |
IUPAC名 |
4-chloro-8-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H5ClF3NS/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H |
InChIキー |
KLRZFLRWTZGXNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


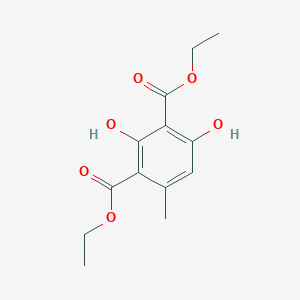
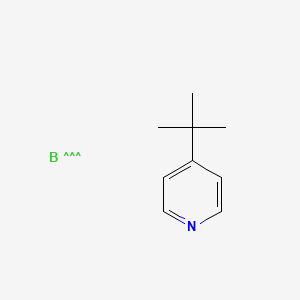
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
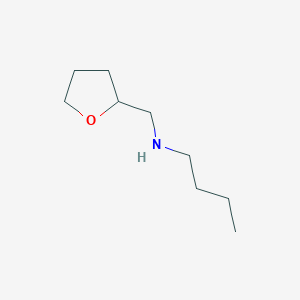
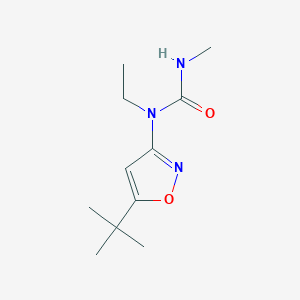
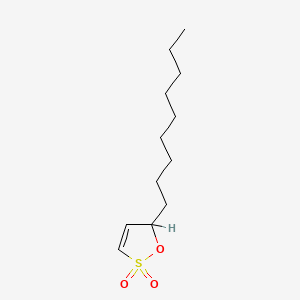
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
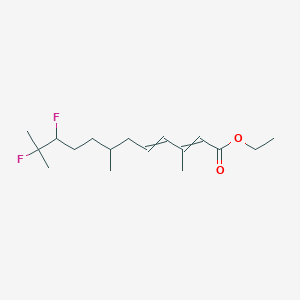
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
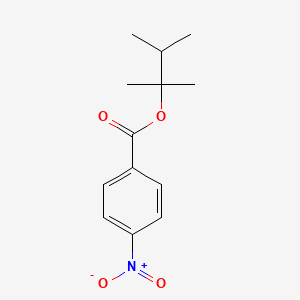
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
